molecular formula C19H24N2O6S2 B2762082 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid CAS No. 881935-24-6

4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid

Cat. No. B2762082
CAS RN: 881935-24-6
M. Wt: 440.53
InChI Key: KKMRYRURZJDEMD-UHFFFAOYSA-N
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Description

4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid, also known as DMP 777, is a synthetic compound that has been widely studied in scientific research. This compound has shown promising results in various fields, including cancer research, drug development, and neuroscience.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid have been explored for their synthesis and antimicrobial properties. For instance, novel cyclization of substituted phenylsulfonamido butanoic acids into 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE) showed improved yields and reduced reaction times. These compounds demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg, indicating potential for therapeutic applications against bacterial infections (Zareef, Iqbal, & Arfan, 2008).

Metal Complex Synthesis and Biological Activity

The synthesis of metal complexes using sulfonamide ligands derived from butanoic acid derivatives, including studies on their crystal structures, antimicrobial, and enzyme inhibition activities, has been another focus. For example, complexes of 3-methyl-2-(phenylsulfonamido)butanoic acid with metals like Cu, Zn, Fe, Ni, and Cd have shown promising biological activities, including potential as antibacterial and antifungal agents. This suggests the versatility of these compounds in developing new materials with significant bioactivities (Danish et al., 2021).

Synthetic Applications in Organic Chemistry

Research into the synthetic applications of phenylsulfonamido butanoic acid derivatives has led to the development of novel methodologies for producing carbocyclic compounds. For example, the treatment of certain sulfones with potassium tert-butoxide resulted in cyclopentene and cyclohexene derivatives, showcasing the utility of these compounds in organic synthesis for constructing complex cyclic structures with potential applications in pharmaceuticals and materials science (Mukai, Ukon, & Kuroda, 2003).

Enzyme Inhibition and Sensing Applications

Another significant area of research involves the development of enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamides in biological samples, utilizing derivatives structurally related to the compound of interest. This demonstrates the potential of these compounds in analytical chemistry, particularly in developing sensitive and selective methods for detecting residues of pharmaceuticals and other organic compounds in food and environmental samples (Wang et al., 2013).

properties

IUPAC Name

4-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-14-11-12-17(28(24,25)20-13-7-10-18(22)23)15(2)19(14)21(3)29(26,27)16-8-5-4-6-9-16/h4-6,8-9,11-12,20H,7,10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRYRURZJDEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid

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